molecular formula C27H25N3O6 B11290771 Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11290771
M. Wt: 487.5 g/mol
InChI Key: YEHSMJKJHQFZPJ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C24H22N2O6 This compound is characterized by its unique structure, which includes a benzoate ester, an imidazolidinone ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the imidazolidinone ring with a methoxybenzyl halide in the presence of a base such as potassium carbonate.

    Acetylation: The acetylation of the imidazolidinone derivative is carried out using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the acetylated product with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the imidazolidinone ring can yield secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include secondary amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate
  • Methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and an imidazolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O6/c1-35-22-14-8-18(9-15-22)17-29-23(25(32)30(27(29)34)21-6-4-3-5-7-21)16-24(31)28-20-12-10-19(11-13-20)26(33)36-2/h3-15,23H,16-17H2,1-2H3,(H,28,31)

InChI Key

YEHSMJKJHQFZPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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